Benzomorphan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

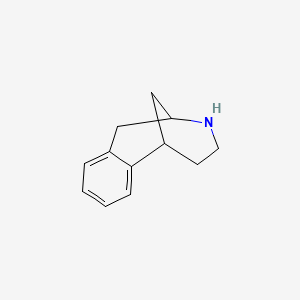

Benzomorphan is a chemical compound that belongs to the class of benzomorphans. Benzomorphans are known for their structural similarity to morphine and other opioids, making them of significant interest in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine typically involves intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps . For example, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime can be reduced with zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Des Réactions Chimiques

Stereochemistry and Isomerization

-

Stereoselective Synthesis: Stereoselective synthesis of 8-amino-6,7-benzomorphan by reduction of the oxime has been described. Catalytic hydrogenation of the oxime yielded 8alpha-aminobenzomorphan, whereas LAH reduction gave the beta-isomer .

-

Racemization: Attempts to prepare the 8beta-cyano compound by base-catalyzed racemization of the alpha-isomer surprisingly gave 8-oxothis compound .

Receptor Interactions and Activity

-

Sigma-1 Receptor (S1R) Agonists: this compound-based S1R agonists induce monomerization of S1R and decrease oligomerization .

-

Opioid Receptor Affinity: Studies have evaluated novel series of kappa agonists related to benzomorphans as potential agents for pharmacotherapy .

-

NMDA Receptor Antagonism: Stereoisomeric 6,7-benzomorphan derivatives can antagonize the NMDA receptor-channel complex .

Examples of this compound Derivatives

The following are examples of this compound derivatives and their properties:

-

(-)-Cyclazocine: A this compound derivative related to morphinans, studied for its kappa opioid receptor agonist activity .

-

(2R,6R,11R)-3-((R)-2-methoxy-2-phenylethyl)-6,11-dimethyl-1,2,3,4,5,6- hexahydro-2,6-methanobenzo[d]azocin-8-ol: N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound .

-

Pentazocine: An early this compound studied for analgesic effects .

-

Ketocyclazocine and ethylketazocine: Early benzomorphans studied for analgesic effects .

While the provided documents do not contain explicit data tables detailing specific reaction conditions and yields, they highlight the types of chemical modifications and reactions that benzomorphans undergo to create derivatives with desired pharmacological properties .

Applications De Recherche Scientifique

Pharmacological Properties

Benzomorphan derivatives exhibit a range of pharmacological activities primarily through their interactions with opioid receptors. The key properties include:

- Opioid Receptor Affinity : this compound compounds have been shown to exhibit varying affinities for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. For instance, certain derivatives demonstrate selective agonist activity at the kappa receptor, which may modulate dopaminergic neuron activity and alter the effects of substances like cocaine .

- Biased Agonism : Recent studies have focused on developing this compound derivatives that act as biased agonists, selectively activating specific signaling pathways associated with opioid receptors. This approach aims to enhance analgesic effects while minimizing common side effects such as gastrointestinal issues and tolerance development .

- Analgesic Effects : Early research indicated that this compound compounds like pentazocine and cyclazocine possess significant analgesic properties in both animal models and clinical settings. These compounds have been compared to traditional opioids, showing potential for pain management without the same level of dependency risk .

Therapeutic Applications

The therapeutic applications of this compound are diverse, stemming from its unique interaction profile with opioid receptors:

- Pain Management : this compound derivatives are explored as alternatives to traditional opioids for managing acute and chronic pain. Their ability to activate kappa receptors may provide effective analgesia with a lower risk of addiction compared to mu receptor-selective opioids .

- Cocaine Abuse Treatment : Research indicates that certain this compound derivatives may help modulate the neurochemical effects associated with cocaine use, potentially serving as pharmacotherapeutic agents for cocaine addiction .

- Multitarget Drug Development : The versatility of the this compound scaffold allows for the design of multitarget drugs that can engage multiple pathways simultaneously. This characteristic is particularly advantageous in treating complex conditions such as pain syndromes where multiple receptor interactions are beneficial .

Recent Advances and Case Studies

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound derivatives, leading to the discovery of new compounds with improved efficacy and reduced side effects:

- Novel Derivatives : Research has identified several new this compound analogs that exhibit potent MOR agonist/DOR antagonist profiles. These compounds have shown promise in preclinical models for persistent pain relief with minimal tolerance development .

- In Vivo Studies : In vivo experiments utilizing mouse models have demonstrated that specific this compound derivatives can effectively reduce nociceptive pain while minimizing adverse effects commonly associated with traditional opioids .

- Biased Agonists : The development of biased agonists from the this compound scaffold has opened new avenues in opioid drug research. These compounds can selectively activate beneficial signaling pathways while avoiding those responsible for side effects, representing a significant advancement in opioid pharmacotherapy .

Mécanisme D'action

The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, thereby exerting analgesic effects . The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are similar to those activated by other opioid compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5,6,7,8,9,10-Hexahydro-6,9-methanobenzocyclo-octene

- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene

Uniqueness

Benzomorphan is unique due to its specific structural features that allow for selective binding to opioid receptors. This selectivity makes it a valuable compound in the development of targeted analgesics with potentially fewer side effects compared to other opioids .

Propriétés

Formule moléculaire |

C12H15N |

|---|---|

Poids moléculaire |

173.25 g/mol |

Nom IUPAC |

10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |

InChI |

InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2 |

Clé InChI |

NSLKFRGZLUIUKO-UHFFFAOYSA-N |

SMILES |

C1CNC2CC1C3=CC=CC=C3C2 |

SMILES canonique |

C1CNC2CC1C3=CC=CC=C3C2 |

Synonymes |

Benzomorphan Benzomorphans |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.